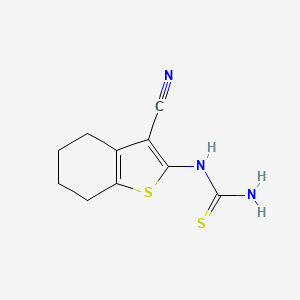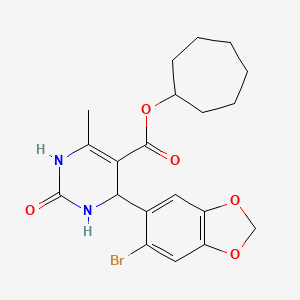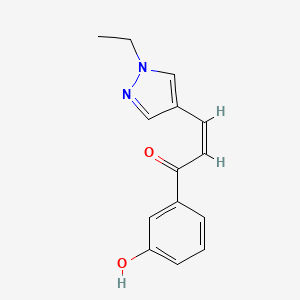![molecular formula C14H15BrN6O B10942681 6-bromo-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942681.png)
6-bromo-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the formation of the pyrazole and pyrimidine rings followed by their subsequent coupling. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives that share structural features with 6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE. Examples include:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.
Pyrazolo[4,3-e][1,2,4]triazine: A compound with a different ring structure but similar chemical properties.
Uniqueness
The uniqueness of 6-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H15BrN6O |
|---|---|
Molecular Weight |
363.21 g/mol |
IUPAC Name |
6-bromo-N-[1-(2-ethylpyrazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H15BrN6O/c1-3-20-12(4-5-17-20)9(2)18-14(22)11-6-13-16-7-10(15)8-21(13)19-11/h4-9H,3H2,1-2H3,(H,18,22) |
InChI Key |
NKLRHZVNNVXPTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=O)C2=NN3C=C(C=NC3=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-butyl-4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzamide](/img/structure/B10942603.png)

![7-(1,3-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B10942614.png)
![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10942615.png)

![3-[(acetyloxy)methyl]-7-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10942621.png)
![2-[(6-methoxynaphthalen-2-yl)oxy]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)acetamide](/img/structure/B10942629.png)

![7-{[(4-Fluorophenyl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10942642.png)
![2-{4-[(2-Methoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10942644.png)
![N'-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)thiophene-2-carboximidamide](/img/structure/B10942660.png)
![7-(difluoromethyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10942668.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10942673.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B10942700.png)
